3-[3-(Methylsulfanyl)phenyl]propanoic acid
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Overview
Description
3-[3-(Methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(methylsulfanyl)benzene.
Friedel-Crafts Acylation: This intermediate undergoes a Friedel-Crafts acylation reaction with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-[3-(Methylsulfinyl)phenyl]propanoic acid, 3-[3-(Methylsulfonyl)phenyl]propanoic acid
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanol
Substitution: 3-[3-(Nitro)phenyl]propanoic acid, 3-[3-(Halogen)phenyl]propanoic acid
Scientific Research Applications
3-[3-(Methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Methylsulfinyl)phenyl]propanoic acid
- 3-[3-(Methylsulfonyl)phenyl]propanoic acid
- 3-[3-(Nitro)phenyl]propanoic acid
- 3-[3-(Halogen)phenyl]propanoic acid
Uniqueness
3-[3-(Methylsulfanyl)phenyl]propanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications.
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) |
InChI Key |
WOXYFCGPRJLICC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)CCC(=O)O |
Origin of Product |
United States |
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